molecular formula C12H19N3O B12584613 2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- CAS No. 648908-04-7

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-

Cat. No.: B12584613
CAS No.: 648908-04-7
M. Wt: 221.30 g/mol
InChI Key: NPXQMVZYXGPZPE-QWRGUYRKSA-N
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Description

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for the purification and isolation of the desired product, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is unique due to its specific combination of the azetidine ring and the aminocyclohexylacetyl group. This structure imparts unique reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

648908-04-7

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-2-cyclohexylacetyl]azetidine-2-carbonitrile

InChI

InChI=1S/C12H19N3O/c13-8-10-6-7-15(10)12(16)11(14)9-4-2-1-3-5-9/h9-11H,1-7,14H2/t10-,11-/m0/s1

InChI Key

NPXQMVZYXGPZPE-QWRGUYRKSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)N2CC[C@H]2C#N)N

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C#N)N

Origin of Product

United States

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